molecular formula C22H21ClN4O3S B11259351 N1-(3-acetamidophenyl)-N2-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

N1-(3-acetamidophenyl)-N2-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No.: B11259351
M. Wt: 456.9 g/mol
InChI Key: VPFRYRHJOSKCJN-UHFFFAOYSA-N
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Description

N-{2-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}-N’-(3-ACETAMIDOPHENYL)ETHANEDIAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}-N’-(3-ACETAMIDOPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the acetamidophenyl group is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}-N’-(3-ACETAMIDOPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-{2-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}-N’-(3-ACETAMIDOPHENYL)ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}-N’-(3-ACETAMIDOPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and acetamidophenyl groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of oxidative stress-related enzymes or modulation of signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}-N’-(3-ACETAMIDOPHENYL)ETHANEDIAMIDE
  • 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
  • N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide

Uniqueness

N-{2-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}-N’-(3-ACETAMIDOPHENYL)ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring provides aromaticity and reactivity, while the chlorophenyl and acetamidophenyl groups enhance its binding affinity and specificity for molecular targets.

Properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide

InChI

InChI=1S/C22H21ClN4O3S/c1-13-19(31-22(25-13)15-6-8-16(23)9-7-15)10-11-24-20(29)21(30)27-18-5-3-4-17(12-18)26-14(2)28/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,26,28)(H,27,30)

InChI Key

VPFRYRHJOSKCJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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